molecular formula C6H6ClNS B2987121 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 201006-49-7

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B2987121
CAS No.: 201006-49-7
M. Wt: 159.63
InChI Key: GDZIRWVWTKMWPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with cyclopentadiene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole is unique due to its specific combination of a chlorine atom and a thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-chloro-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIRWVWTKMWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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